molecular formula C21H16O3 B13801058 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one CAS No. 57028-32-7

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one

Cat. No.: B13801058
CAS No.: 57028-32-7
M. Wt: 316.3 g/mol
InChI Key: NAJTYWCNKJBOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and an anthracenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one typically involves the reaction of anthracenone derivatives with appropriate reagents to introduce the hydroxyl and methoxyphenyl groups. One common method involves the Friedel-Crafts acylation of anthracenone with 4-methoxybenzoyl chloride, followed by reduction and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the anthracenone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield anthracenone derivatives, while reduction of the carbonyl group can produce anthracen-9-ol derivatives.

Scientific Research Applications

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The anthracenone core provides structural stability and facilitates specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57028-32-7

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one

InChI

InChI=1S/C21H16O3/c1-24-15-12-10-14(11-13-15)21(23)18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13,23H,1H3

InChI Key

NAJTYWCNKJBOBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.